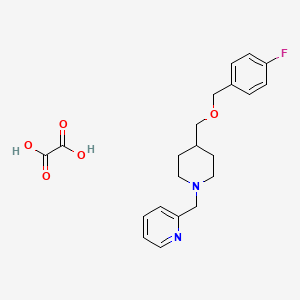

2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

Description

2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a piperidine-pyridine hybrid compound featuring a 4-fluorobenzyl ether substituent. The oxalate salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. The fluorinated aromatic moiety may confer improved lipophilicity and receptor affinity compared to non-halogenated derivatives, a hypothesis supported by SAR trends in related compounds .

Properties

IUPAC Name |

2-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O.C2H2O4/c20-18-6-4-16(5-7-18)14-23-15-17-8-11-22(12-9-17)13-19-3-1-2-10-21-19;3-1(4)2(5)6/h1-7,10,17H,8-9,11-15H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECJJOXCKWONFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a complex organic molecule with potential therapeutic applications. Its structure includes a piperidine ring, a fluorobenzyl group, and a pyridine moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.5 g/mol . The presence of the fluorobenzyl group is significant as it may enhance the lipophilicity and biological activity of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃F₁N₂O₄ |

| Molecular Weight | 485.5 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of 2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase , an enzyme critical in melanin production. For instance, derivatives containing the fluorobenzylpiperazine fragment have shown competitive inhibition against tyrosinase from Agaricus bisporus, with IC₅₀ values indicating a strong inhibitory effect compared to traditional inhibitors like kojic acid .

Biological Activity and Pharmacological Effects

The biological effects of this compound can be categorized into several key areas:

- Antimelanogenic Activity :

- Neuroprotective Properties :

-

Antimicrobial Activity :

- Preliminary investigations suggest that the compound may possess antimicrobial properties, although further studies are needed to elucidate this aspect fully.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Tyrosinase Inhibition : A recent evaluation indicated that derivatives with similar structural features to 2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate showed IC₅₀ values as low as 0.18 μM, significantly outperforming standard inhibitors .

- Neurodegenerative Disease Models : Research has indicated that compounds derived from piperidine structures exhibit protective effects in models of neurodegeneration, suggesting that 2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate may also confer similar benefits .

Comparison with Similar Compounds

Structural Analogues and Receptor Selectivity

Table 1: Structural and Receptor Binding Profiles of Selected Compounds

| Compound Name | Core Structure | Key Substituents | Dopamine Receptor Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|

| S 18126 | Benzoindane-piperazine | 2,3-dihydrobenzo[1,4]dioxin-6-yl | D4: 2.4; D2: 738; D3: 2840 | >100-fold selectivity for D4 |

| L 745,870 | Pyrrolo[2,3b]pyridine | 4-chlorophenyl | D4: 2.5; D2: 905; D3: >3000 | D4-selective |

| Raclopride | Benzamide | None (D2/D3 antagonist) | D2: 1.1; D3: 1.4; D4: >3000 | D2/D3-selective |

| 2-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate | Piperidine-pyridine | 4-fluorobenzyloxymethyl | Not reported | Inferred D4 selectivity |

Key Observations :

- S 18126 and L 745,870 exhibit nanomolar affinity for D4 receptors but negligible activity at D2/D3 sites, making them valuable tools for studying D4-specific effects .

- Raclopride , a D2/D3 antagonist, contrasts sharply in both structure and selectivity, highlighting the importance of core heterocycles (e.g., benzamide vs. piperidine-pyridine) in receptor targeting .

- The target compound’s 4-fluorobenzyl group may enhance D4 affinity compared to non-fluorinated analogs, though direct binding data is lacking.

Functional Comparisons: In Vitro and In Vivo Effects

Table 2: Functional Activity in Preclinical Models

| Compound | In Vitro Activity (Kb, nM) | Presynaptic DA Modulation (In Vivo) | Postsynaptic Effects (e.g., Antipsychotic Models) | Motor Side Effects (Catalepsy) |

|---|---|---|---|---|

| S 18126 | D4: 2.2 | Weak (40 mg/kg s.c. required) | Inactive at ≤40 mg/kg s.c. | Minimal (10–80 mg/kg s.c.) |

| L 745,870 | D4: 1.0 | Weak (40 mg/kg s.c. required) | Inactive at ≤40 mg/kg s.c. | Minimal (10–80 mg/kg s.c.) |

| Raclopride | D2: 1.4 | Potent (0.01–0.05 mg/kg s.c.) | Effective at 0.01–0.3 mg/kg s.c. | High (0.01–2.0 mg/kg s.c.) |

| Target Compound | Not reported | Inferred weak presynaptic effects | Unknown | Likely minimal |

Key Findings :

- This suggests that D4-selective antagonists may avoid motor side effects linked to D2/D3 blockade.

- However, high doses (e.g., 40 mg/kg s.c. for S 18126) are required for in vivo activity, possibly due to residual D2/D3 antagonism .

Structural Modifications and Pharmacokinetic Implications

Table 3: Impact of Substituents on Pharmacokinetics

| Compound | Aromatic Group | Salt Form | Solubility (Inferred) | Metabolic Stability |

|---|---|---|---|---|

| S 18126 | Dihydrodioxin | Free base | Moderate | Moderate (CYP-dependent) |

| L 745,870 | Chlorophenyl | Free base | Low | Low (CYP2D6 substrate) |

| Target Compound | 4-Fluorobenzyl | Oxalate | High | Likely improved |

Key Insights :

- The oxalate salt likely enhances aqueous solubility, addressing a limitation of free-base analogs like L 745,870, which exhibit poor bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.